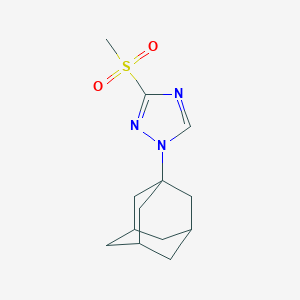![molecular formula C16H17NO2 B249454 N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE](/img/structure/B249454.png)
N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a biphenyl group linked to an acetamide moiety through an ethoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE typically involves the reaction of 4-biphenylol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification: Techniques such as recrystallization or chromatography are employed to purify the compound
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction reactions can yield amines or alcohols
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
Oxidation: Biphenyl-4-carboxylic acid, biphenyl-4-ketone
Reduction: Biphenyl-4-ethanol, biphenyl-4-amine
Substitution: Various substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-cancer agent
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels
Pathways: Modulation of signaling pathways such as the MAPK/ERK pathway, inhibition of enzyme activity, or binding to receptor sites
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(biphenyl-4-yloxy)ethyl]benzamide
- N-[2-(biphenyl-4-yloxy)ethyl]propionamide
- N-[2-(biphenyl-4-yloxy)ethyl]butyramide
Uniqueness
N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group provides rigidity and hydrophobicity, while the acetamide moiety offers potential for hydrogen bonding and interaction with biological targets.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-[2-(4-phenylphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-13(18)17-11-12-19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
Clave InChI |
LGPXRQMJGSBKEG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)NCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)



![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)

![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
